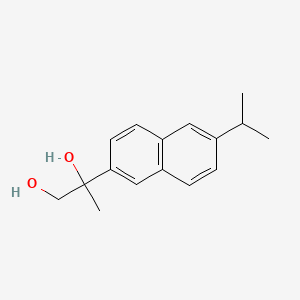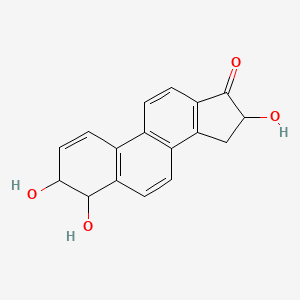
Benzene--tetraphenylene (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene–tetraphenylene (1/2) is a compound that belongs to the polycyclic aromatic group of compoundsannulene. This compound features a central cyclooctatetraene ring embedded within four benzene rings, forming a rigid, saddle-shaped framework
準備方法
The synthesis of benzene–tetraphenylene (1/2) involves several methods:
Pyrolysis and Metal-Catalyzed Dimerization: This method involves the pyrolysis of biphenylenes followed by metal-catalyzed dimerization.
Diels–Alder Cycloaddition: Starting from cyclooctadienediyne, this method involves a Diels–Alder cycloaddition followed by deoxygenation.
Oxidative Coupling: This method uses dilithiobiphenyl derivatives and involves oxidative coupling reactions.
Copper-Assisted Coupling: The first synthesis of benzene–tetraphenylene (1/2) was reported via a copper-assisted coupling of a Grignard reagent.
化学反応の分析
Benzene–tetraphenylene (1/2) undergoes various types of chemical reactions:
Substitution Reactions: These reactions involve the replacement of hydrogen atoms on the benzene rings with other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less documented.
Cycloaddition Reactions: The Diels–Alder cycloaddition is a notable reaction involving benzene–tetraphenylene (1/2).
科学的研究の応用
Benzene–tetraphenylene (1/2) has a wide range of applications in scientific research:
Asymmetric Catalysis: The compound and its derivatives are used as chiral ligands in asymmetric catalysis.
Liquid Crystalline Materials: Due to its rigid structure, benzene–tetraphenylene (1/2) is used in the development of liquid crystalline materials.
Molecular Devices: The unique geometric characteristics of the compound make it suitable for use in molecular devices.
Organic Light-Emitting Diodes (OLEDs): Benzene–tetraphenylene (1/2) is used in the development of OLEDs due to its promising chiral properties.
作用機序
The mechanism of action of benzene–tetraphenylene (1/2) involves its interaction with molecular targets through various pathways:
Nucleophilic Aromatic Substitution: The compound undergoes nucleophilic aromatic substitution reactions, where a nucleophile adds to the aromatic ring followed by the loss of a leaving group.
Electrophilic Aromatic Substitution: This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton.
類似化合物との比較
Benzene–tetraphenylene (1/2) can be compared with other similar compounds such as:
Tetrabenzocyclooctatetraene: This compound shares a similar structure but differs in its geometric properties.
Biphenyl and Biphenylene: These compounds are simpler aromatic hydrocarbons that serve as precursors in the synthesis of benzene–tetraphenylene (1/2).
Phenyl and Benzyl Groups: These groups are commonly found in aromatic compounds and share some structural similarities with benzene–tetraphenylene (1/2).
特性
CAS番号 |
83179-20-8 |
|---|---|
分子式 |
C54H38 |
分子量 |
686.9 g/mol |
IUPAC名 |
benzene;tetraphenylene |
InChI |
InChI=1S/2C24H16.C6H6/c2*1-2-10-18-17(9-1)19-11-3-4-13-21(19)23-15-7-8-16-24(23)22-14-6-5-12-20(18)22;1-2-4-6-5-3-1/h2*1-16H;1-6H |
InChIキー |
NJFHPWDIXVZGNA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=CC=C1.C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C25.C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C25 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)

![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)

![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)



![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)



